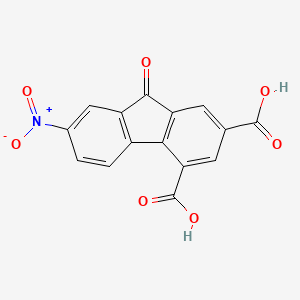

2-Nitrofluorenone-5,7-dicarboxylic acid

Description

Foundational Aspects of the Fluorenone Scaffold in Organic Chemistry

The fluorenone scaffold is a tricyclic aromatic ketone with the chemical formula (C₆H₄)₂CO. maqsad.iowikipedia.org It is characterized by a central five-membered ring containing a ketone group, flanked by two benzene (B151609) rings. This rigid, planar structure is known for its bright fluorescent yellow appearance in solid form. maqsad.iowikipedia.org The extended π-conjugation across the fluorenone core is a key determinant of its intriguing photophysical and physicochemical properties, making it a valuable building block in materials science. researchgate.net

Fluorenone and its derivatives have garnered significant interest due to their diverse applications. researchgate.net They are recognized for their good thermal stability and charge transport properties. mdpi.com The versatility of the fluorene (B118485) backbone allows for functionalization at various positions, enabling the tuning of its electronic and optical characteristics. researchgate.net Consequently, fluorenone derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs), organic semiconductors, and other optoelectronic devices. mdpi.comnih.gov Furthermore, several substituted fluorenones have exhibited biological activities, including antibiotic, anticancer, and antiviral properties. wikipedia.org

Table 1: General Properties of the Fluorenone Scaffold

| Property | Value |

| Chemical Formula | C₁₃H₈O |

| Molar Mass | 180.206 g·mol⁻¹ |

| Appearance | Yellow solid |

| Melting Point | 84.0 °C |

| Boiling Point | 341.5 °C |

| Solubility in water | Insoluble |

Note: Data is for the parent fluorenone molecule and serves as a general reference.

Significance of Carboxylic Acid Functionalities in Advanced Chemical Systems

Carboxylic acids are organic compounds distinguished by the presence of at least one carboxyl functional group (-COOH). maqsad.ionumberanalytics.com This functional group imparts a number of important characteristics to a molecule. The ability of the carboxyl group to donate a proton (H⁺) makes these compounds acidic. byjus.comwikipedia.org They are highly polar and can participate in hydrogen bonding, which generally leads to higher boiling points and solubility in polar solvents compared to other organic compounds of similar molecular weight. numberanalytics.combyjus.com

In the context of advanced chemical systems, dicarboxylic acids—compounds containing two carboxyl groups—are particularly significant. These two functional groups provide multiple reaction sites, making them versatile building blocks in the synthesis of a wide array of more complex molecules. byjus.com They are fundamental in the production of polymers such as polyesters and polyamides. byjus.com The ability of carboxylic acids to be converted into other functional groups like esters, amides, and acid chlorides makes them invaluable intermediates in organic synthesis. maqsad.ioteachy.ai Their presence in a molecule can also influence its biological activity and its utility in pharmaceuticals and agrochemicals. numberanalytics.comwikipedia.org

Table 2: Key Reactions of Carboxylic Acids

| Reaction | Reactant(s) | Product(s) | Significance |

| Esterification | Alcohol | Ester, Water | Production of fragrances, polymers |

| Amidation | Amine | Amide, Water | Synthesis of pharmaceuticals, biomolecules |

| Reduction | Strong reducing agent | Primary alcohol | Key step in organic synthesis |

Note: This table illustrates common reactions and is not exhaustive.

Overview of Nitro-Substituted Aromatic Compounds in Materials Science and Synthesis

Nitro-substituted aromatic compounds are a class of organic molecules that feature one or more nitro groups (-NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic system. numberanalytics.com This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution.

In materials science, the introduction of a nitro group can have a profound impact on a molecule's electronic and optical properties. Nitroaromatic compounds are often used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. numberanalytics.comnih.gov Their strong electron-accepting character makes them candidates for use in charge-transfer complexes and nonlinear optical materials. Furthermore, the reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to a wide range of aromatic amines which are themselves important industrial chemicals. nih.gov The presence of nitro groups is also a key feature in many energetic materials. unacademy.com

Table 3: Influence of the Nitro Group on Aromatic Compounds

| Property | Effect of Nitro Group |

| Electron Density of Aromatic Ring | Decreased |

| Reactivity towards Electrophilic Substitution | Deactivated |

| Reactivity towards Nucleophilic Substitution | Activated |

| Acidity of adjacent C-H bonds | Increased |

Note: This table provides a general overview of the electronic effects of the nitro group.

Interdisciplinary Research Context for 2-Nitrofluorenone-5,7-dicarboxylic Acid

The hypothetical compound this compound integrates the distinct features of a fluorenone core, two carboxylic acid groups, and a nitro substituent. While direct research on this specific molecule is not widely available, its structure suggests a rich potential for interdisciplinary research.

The combination of the fluorescent fluorenone backbone with the electron-withdrawing nitro group and the versatile dicarboxylic acid functionalities could lead to novel materials with tailored optoelectronic properties. The carboxylic acid groups could be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures, potentially for applications in sensors or advanced coatings. ogc.co.jpijrar.org

From a synthetic perspective, this molecule could serve as a highly functionalized building block. The nitro group could be reduced to an amine, opening up further avenues for derivatization. The dicarboxylic acid moieties would allow for the formation of polyesters or polyamides with a rigid, photoactive fluorenone unit in the backbone. byjus.com In medicinal chemistry, the combination of a fluorenone core, known for its potential biological activities, with other functional groups could be a strategy for developing new therapeutic agents. wikipedia.org The study of such a molecule would therefore lie at the intersection of materials science, organic synthesis, and potentially medicinal chemistry, making it a compelling target for future research endeavors.

Structure

3D Structure

Properties

CAS No. |

153363-86-1 |

|---|---|

Molecular Formula |

C15H7NO7 |

Molecular Weight |

313.22 g/mol |

IUPAC Name |

7-nitro-9-oxofluorene-2,4-dicarboxylic acid |

InChI |

InChI=1S/C15H7NO7/c17-13-9-5-7(16(22)23)1-2-8(9)12-10(13)3-6(14(18)19)4-11(12)15(20)21/h1-5H,(H,18,19)(H,20,21) |

InChI Key |

CFSDRNPMBKMXPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitrofluorenone 5,7 Dicarboxylic Acid

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 2-Nitrofluorenone-5,7-dicarboxylic acid suggests a convergent approach to be more strategic than a linear one. This is primarily due to the difficulty of achieving the desired regiochemistry through sequential functionalization of a pre-existing fluorenone nucleus.

A plausible retrosynthetic disconnection of the target molecule involves the following key steps:

Late-stage Nitration: The nitro group at the 2-position can be envisioned as being introduced in a late stage of the synthesis via electrophilic nitration of a fluorenone-5,7-dicarboxylic acid precursor. The directing effects of the existing carboxylic acid groups would need to be carefully considered.

Oxidation to Carboxylic Acids: The dicarboxylic acid functionalities at the 5 and 7 positions could be formed through the oxidation of corresponding alkyl or acyl groups on a fluorenone core.

Fluorenone Core Formation: The central fluorenone tricycle can be constructed via an intramolecular cyclization of a suitably substituted biphenyl precursor. This is a common and effective strategy for the synthesis of polysubstituted fluorenones. nih.gov

Following this logic, a key intermediate is identified as 5,7-disubstituted fluorenone . A potential precursor for this intermediate would be a 2,2'-disubstituted biphenyl .

The introduction of nitro groups onto fluorenone is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is dictated by the electronic properties of the fluorenone nucleus and any existing substituents.

The carbonyl group at the 9-position of fluorenone is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack and directs incoming electrophiles primarily to the meta positions relative to the carbonyl bridge, which correspond to the 2 and 7 positions of the fluorenone system. Therefore, direct nitration of unsubstituted fluorenone typically yields 2-nitrofluorenone and subsequently 2,7-dinitrofluorenone.

Achieving a 5,7-dicarboxylic acid substitution pattern on a fluorenone core is not straightforward using standard methods like Friedel-Crafts acylation, which, similar to nitration, favor the 2 and 7 positions. ruc.dk A more viable strategy involves the construction of the fluorenone ring from precursors that already contain functionalities that can be converted to carboxylic acids at the desired positions.

One potential approach is the oxidation of alkyl groups, such as methyl groups, which can be introduced with greater regiocontrol in earlier stages of the synthesis. The oxidation of benzylic methyl groups to carboxylic acids is a well-established transformation and can be achieved using various oxidizing agents. tandfonline.comorganic-chemistry.orgresearchgate.net

A sequential (or linear) synthesis would involve starting with fluorenone and sequentially introducing the nitro and dicarboxylic acid groups.

Advantages: Conceptually simpler.

Disadvantages: Highly challenging due to the unfavorable regioselectivity of electrophilic substitution on the fluorenone nucleus to achieve the 5,7-disubstitution pattern. The directing groups would likely lead to a mixture of isomers that are difficult to separate.

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the later stages. fiveable.mewikipedia.org For this compound, this would entail the synthesis of two appropriately substituted benzene (B151609) derivatives, their coupling to form a biphenyl, followed by cyclization and further functionalization.

Advantages: Offers better control over the substitution pattern, leading to a more efficient and higher-yielding synthesis of the target molecule. It avoids the regioselectivity issues associated with the sequential approach.

Disadvantages: May require a greater number of total steps to prepare the initial fragments.

Given the specific substitution pattern of the target molecule, a convergent strategy is deemed superior.

Table 1: Comparison of Sequential and Convergent Synthesis Strategies

| Strategy | Description | Pros | Cons |

| Sequential | Step-by-step functionalization of the fluorenone core. | Conceptually straightforward. | Poor regiochemical control for 5,7-substitution; likely low yields and difficult purification. |

| Convergent | Independent synthesis of precursors followed by assembly. | Excellent control over regiochemistry; potentially higher overall yield. | May involve more steps in the initial stages to prepare the fragments. |

Advanced Reaction Protocols

The proposed convergent synthesis would rely on several advanced reaction protocols to achieve the desired transformations efficiently and selectively.

The conversion of precursor functional groups, such as methyl groups, into carboxylic acids is a critical step in the proposed synthesis. While strong stoichiometric oxidants like potassium permanganate or chromic acid can be used, catalytic methods are often preferred for their milder reaction conditions and reduced waste generation.

Various catalytic systems have been developed for the aerobic oxidation of aromatic methyl groups to carboxylic acids. organic-chemistry.orgresearchgate.net These often involve transition metal catalysts in the presence of an oxidant, such as molecular oxygen or a peroxide. For instance, cobalt and manganese salts are effective catalysts for the liquid-phase air oxidation of methylarenes. organic-chemistry.org

Table 2: Selected Catalytic Methods for Oxidation of Aromatic Methyl Groups

| Catalyst System | Oxidant | Substrate | Product | Reference |

| Co(OAc)₂/NaBr | O₂ | Substituted Toluenes | Substituted Benzoic Acids | organic-chemistry.org |

| Vanadium Pentoxide | H₂SO₄ | Methyl-substituted Benzenes | Aryl Carboxylic Acids | google.com |

| N-Bromosuccinimide (catalytic) | O₂ (air) | Aromatic Methyl Groups | Aromatic Carboxylic Acids | researchgate.net |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of the C-C bonds necessary for the biphenyl core of the fluorenone. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst, is a particularly powerful method for this purpose. nih.gov

Furthermore, transition metal catalysis can be employed in the cyclization step to form the fluorenone nucleus. Palladium-catalyzed carbonylative cyclization of o-halobiaryls is a known method for the synthesis of fluorenones. organic-chemistry.org These methods often exhibit good functional group tolerance, which is crucial when working with highly functionalized precursors. nih.govnih.gov

Development of Sustainable and Green Chemical Synthesis Routes

The development of sustainable and green chemical synthesis routes for aromatic nitro compounds, including this compound, is driven by the need to minimize environmental impact and enhance safety. frontiersin.orgijirt.org Traditional nitration methods often involve harsh conditions and the use of hazardous reagents, such as mixtures of concentrated nitric and sulfuric acids, which generate significant amounts of corrosive waste. ijirt.orgacs.org Modern approaches focus on aligning with the principles of green chemistry by improving reaction efficiency, reducing waste, and utilizing less hazardous materials. frontiersin.orgresearchgate.net

A key aspect of green chemistry involves the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. ijirt.orgnih.gov In the context of nitration, research has explored various eco-friendly solvent systems and reaction media to move away from traditional, hazardous acid mixtures. nih.gov

One sustainable approach involves the use of dinitrogen pentoxide (N₂O₅) as an effective and eco-friendly nitrating agent. nih.gov This method can be performed in a medium of liquefied 1,1,1,2-tetrafluoroethane (TFE), a non-hazardous Freon. nih.gov A significant advantage of this system is that the TFE solvent can be easily separated from the reaction products by decompression, re-condensed, and reused, preventing its emission into the atmosphere and reducing waste. nih.gov This process is characterized by mild reaction conditions and high yields of the target nitroarenes. nih.gov

Another strategy is the use of solid acid catalysts, which can facilitate nitration under milder and cleaner conditions, often eliminating the need for a solvent altogether. ijirt.orgresearchgate.net Catalysts such as zeolites, sulfated metal oxides, and supported heteropoly acids are environmentally benign, reusable, and simplify the isolation of the product. ijirt.org Solvent-free nitration using these solid acids represents a significant advancement in sustainable synthesis, minimizing waste and avoiding the risks associated with corrosive acids and volatile solvents. ijirt.org Ether-based solvents, like diethyl ether or tetrahydrofuran, have also been explored as less harmful alternatives to halogenated alkanes or nitroalkanes in certain nitration reactions. google.com

Interactive Table 1: Comparison of Solvent Systems for Aromatic Nitration

| Reaction System | Key Features | Environmental & Safety Considerations | Catalyst/Reagent Reusability |

| Traditional Mixed Acid (HNO₃/H₂SO₄) | Highly effective and inexpensive nitrating agent. acs.org | Generates large volumes of corrosive acidic waste; requires significant energy for acid regeneration. acs.orgquora.com | Sulfuric acid can be recovered and reconcentrated, but it is an energy-intensive process. quora.com |

| Dinitrogen Pentoxide in Liquefied TFE | Mild reaction conditions, high yields, stoichiometric use of nitrating agent. nih.gov | TFE is a non-hazardous Freon; the system significantly reduces acidic waste. nih.gov | TFE solvent is easily recovered and reused. nih.gov |

| Solid Acid Catalysts (e.g., Zeolites) | Often allows for solvent-free conditions, high selectivity, milder temperatures. ijirt.orgresearchgate.net | Eliminates the need for corrosive liquid acids and volatile organic solvents, enhancing safety. ijirt.org | Catalysts are recoverable and reusable over multiple cycles. ijirt.orgresearchgate.net |

| Ether-based Solvents (e.g., THF) | Less harmful to the environment compared to halogenated or nitroalkane solvents. google.com | Lower toxicity than many traditional organic solvents. | Solvent recovery is possible but depends on the specific process. |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgwikipedia.org An ideal reaction has 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. rsc.org

Traditional aromatic nitration using a mixture of nitric and sulfuric acids exhibits poor atom economy. rsc.org The sulfuric acid acts as a catalyst and a dehydrating agent to generate the nitronium ion (NO₂⁺), but it is not incorporated into the final product and becomes part of the waste stream, diluted with the water formed during the reaction. acs.orgrsc.org This process generates substantial quantities of spent acid that require costly and energy-intensive recycling. quora.comrsc.org

To improve atom economy and reduce waste, modern synthetic strategies focus on catalytic processes. rsc.orgresearchgate.net For instance, the development of solid acid catalysts or alternative nitrating agents like N₂O₅ allows for the direct use of the nitrogen source with minimal additives. ijirt.orgnih.gov These methods avoid the large excess of sulfuric acid, thereby significantly increasing the atom economy and decreasing the generation of hazardous waste. nih.gov Transition metal-catalyzed C-H bond activation/nitration is another advanced approach that offers favorable atom economy. researchgate.net Reducing waste in nitration processes is not only environmentally responsible but also economically advantageous, as it lowers the costs associated with waste treatment and disposal. acs.orgresearchgate.net

Interactive Table 2: Illustrative Atom Economy for Different Nitration Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Traditional Mixed Acid Nitration | Aromatic Substrate + HNO₃ + H₂SO₄ (catalyst) | Nitroaromatic Product | H₂O + Diluted H₂SO₄ | Low (e.g., ~51% for nitrobenzene) rsc.org |

| Catalytic Nitration (e.g., Triflate catalyst) | Aromatic Substrate + HNO₃ | Nitroaromatic Product | H₂O | High (e.g., ~87% for nitrobenzene) rsc.org |

| N₂O₅ Nitration | Aromatic Substrate + N₂O₅ | Nitroaromatic Product | HNO₃ | High |

| Addition Reactions | Reactant A + Reactant B | Product A-B | None | 100% (Ideal) rsc.org |

Methodologies for Compound Isolation and Chromatographic Purification

Following the synthesis of this compound, effective isolation and purification are crucial to obtain a product of high purity. The choice of method depends on the scale of the reaction and the physical properties of the compound and any impurities.

For industrial-scale production, initial separation of the solid product from the reaction mixture often involves techniques designed for rapid and efficient phase separation. While older processes relied on decanters, modern units frequently employ centrifuges. acs.org Centrifugation allows for a quick separation of the solid product from the liquid phase, which can reduce the occurrence of side reactions and minimize the inventory of the nitrated product in the reactor. acs.org After initial separation, the crude product is typically washed to remove residual acids and other soluble impurities.

In a laboratory setting, the crude this compound would typically be isolated by filtration after precipitation from the reaction mixture, often induced by dilution with water. google.com The solid is then washed with a suitable solvent, such as cold water, to remove inorganic salts and residual acids.

Further purification is generally achieved through recrystallization or chromatographic techniques. Recrystallization involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the solution.

For high-purity requirements, chromatographic methods are employed. Column chromatography is a standard technique where the compound mixture is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates, allowing for their separation. For complex mixtures or trace impurity removal, High-Performance Liquid Chromatography (HPLC) is a powerful tool.

Interactive Table 3: Summary of Isolation and Purification Techniques

| Technique | Principle | Application | Advantages |

| Centrifugation | Separation based on density differences under centrifugal force. acs.org | Large-scale industrial isolation of solid products from liquid reaction media. acs.org | Rapid separation, reduces side reactions, continuous processing possible. acs.org |

| Filtration | Mechanical separation of a solid from a fluid by passing the fluid through a filter medium. | Standard laboratory and industrial method for isolating precipitated solids. | Simple, effective for solid-liquid separation. |

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. | Primary purification method for crystalline solids. | Can yield very pure material, scalable. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase as a mobile phase passes through. ijirt.org | Purification of organic compounds, separation of isomers and closely related compounds. ijirt.org | Versatile, applicable to a wide range of compounds. |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography for faster and higher-resolution separations. | Analytical quantification, high-purity preparative separation. | High resolution, sensitive, and automated. |

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive and diligent search of publicly available scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of This compound is not available.

The execution of targeted searches for the synthesis, and analytical data including high-resolution nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction for this specific compound did not yield any published results. While information on related compounds such as 2-nitrofluorene (B1194847), 9-fluorenone (B1672902), and various dicarboxylic acids is accessible, these data are not applicable to the unique structure of this compound.

Consequently, the generation of a scientifically accurate article with detailed research findings and data tables as per the requested outline is not possible at this time. The creation of such content would necessitate the fabrication of data, which would be scientifically unsound.

Further research or the primary synthesis and characterization of this compound would be required to produce the detailed article as requested.

Advanced Spectroscopic and Structural Characterization of 2 Nitrofluorenone 5,7 Dicarboxylic Acid

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Conformational Analysis and Torsional Angles in the Crystalline Environment

A detailed conformational analysis of 2-nitrofluorenone-5,7-dicarboxylic acid in the crystalline state is precluded by the absence of publicly available crystallographic data for this specific compound. Searches of crystallographic databases and the scientific literature did not yield a crystal structure for this compound, which is essential for determining precise torsional angles and understanding its solid-state conformation.

In the crystalline environment of analogous aromatic compounds, the conformation is a delicate balance of intramolecular and intermolecular forces. Intramolecularly, steric repulsion between adjacent groups can force them out of the plane of the aromatic ring. For instance, the nitro group and the carboxylic acid groups in this compound are likely to be twisted with respect to the fluorenone backbone to minimize steric strain.

Intermolecularly, hydrogen bonding is expected to play a dominant role in the crystal packing of this compound. The carboxylic acid groups are strong hydrogen bond donors and acceptors, and it is highly probable that they would form extensive networks of hydrogen bonds with neighboring molecules. These interactions can significantly influence the conformation of the individual molecules by locking them into a specific orientation within the crystal lattice.

While specific torsional angles for the title compound are not available, a hypothetical data table is presented below to illustrate the type of data that would be obtained from a crystallographic study. These values are based on typical bond rotations observed in similar substituted aromatic systems.

| Dihedral Angle (°) | Atoms Involved | Expected Range |

| Torsional Angle 1 | O-N-C(2)-C(1) | 10 - 40 |

| Torsional Angle 2 | C(4)-C(5)-C(carboxyl)-O | 5 - 30 |

| Torsional Angle 3 | C(6)-C(7)-C(carboxyl)-O | 5 - 30 |

Table 1: Hypothetical Torsional Angles in Crystalline this compound. The values in this table are illustrative and represent common ranges for similar functional groups on aromatic cores. The actual values for the title compound can only be determined through experimental crystallographic analysis.

The study of the crystal structure of related molecules, such as 2-nitroisophthalic acid, reveals that nitro and carboxylic acid groups often exhibit significant rotation out of the benzene (B151609) ring plane. researchgate.net In the crystal structure of 2-nitroisophthalic acid, the nitro group and the carboxylic acid groups are twisted relative to the aromatic ring, a conformation driven by the interplay of steric and electronic effects. researchgate.net A similar scenario would be anticipated for this compound, where the larger fluorenone system would further influence the spatial arrangement of the substituents. The presence of intermolecular hydrogen bonds and potential π–π stacking interactions would also be critical in defining the final solid-state structure. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Nitrofluorenone 5,7 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium to large-sized molecules. It is used to determine the electronic structure, which is fundamental to understanding a molecule's stability and chemical behavior.

Geometry Optimization and Conformational Landscape Mapping

A critical first step in any computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For 2-Nitrofluorenone-5,7-dicarboxylic acid, this would involve mapping the potential energy surface as a function of the rotational freedom of the two carboxylic acid groups and the nitro group. The planarity of the fluorenone core would also be a key parameter. Identifying the global minimum energy structure, as well as other low-energy conformers, is crucial as these are the most likely structures to be observed experimentally.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. nih.gov For this compound, the electron-withdrawing nature of the nitro group and the fluorenone carbonyl group would be expected to lower the energy of the LUMO, while the carboxylic acid groups could influence both HOMO and LUMO energies.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

No specific data is available for this compound. The table below is illustrative of typical data obtained from FMO analysis.

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Analysis of Molecular Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Red regions on an MEP surface indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the carboxylic acid moieties. This information helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for crystal packing and interactions with biological targets.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. This is crucial for understanding a compound's photophysical properties, such as its absorption and emission of light. TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis spectrum), providing information on the wavelengths of light a molecule absorbs and the nature of the electronic transitions involved. For a molecule like this compound, with its extended conjugated system, TD-DFT could elucidate the charge-transfer characteristics of its excited states, which are important for applications in materials science and photochemistry.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Influence

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and its interactions with its environment. An MD simulation of this compound, particularly in a solvent like water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformational preferences. This is particularly relevant for the carboxylic acid groups, which can engage in hydrogen bonding with solvent molecules. Such simulations offer a dynamic picture that complements the static view from geometry optimization.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Studies

For studying chemical reactions in large systems, such as an enzyme active site or in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the part of the system where the reaction occurs (e.g., the this compound molecule and its immediate reacting partners) is treated with a high-level QM method like DFT. The rest of the system (e.g., the surrounding solvent or protein) is treated with a less computationally expensive Molecular Mechanics (MM) force field. This allows for the accurate modeling of bond-breaking and bond-forming processes while still accounting for the influence of the larger environment. For instance, a QM/MM study could be used to investigate the acid-base chemistry of the carboxylic acid groups or potential metabolic transformations of the nitro group.

Coordination Chemistry of 2 Nitrofluorenone 5,7 Dicarboxylic Acid As a Ligand

Principles for Designing Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Dicarboxylic Acid Ligands

The rational design of MOFs and CPs relies on the principles of crystal engineering, where the geometry of molecular building blocks is used to guide the assembly of a desired network. rsc.orgrsc.org Polycarboxylate ligands are among the most widely used organic linkers due to the versatile coordination behavior of the carboxylate group. nih.govnih.gov Dicarboxylic acids, in particular, are fundamental building blocks for creating extended one-, two-, or three-dimensional structures. acs.orgrsc.org

The assembly process is governed by the strong coordinative bonds between the metal ions, which act as nodes, and the organic ligands, which act as linkers. acs.org The resulting topology and chemical properties make these materials suitable for a wide range of applications, including gas storage, separation, and catalysis. nih.gov The choice between rigid and flexible ligands is a key design consideration; rigid ligands often yield stable, porous structures, whereas flexible ligands can produce novel frameworks by adapting their conformation. bldpharm.com Semi-rigid ligands offer a compromise, enabling structural diversity while maintaining framework stability. nih.gov

2-Nitrofluorenone-5,7-dicarboxylic acid is a semi-rigid, V-shaped ligand. Its design incorporates several key features that are advantageous for the construction of coordination polymers. The fluorenone core provides a rigid scaffold, which is a desirable trait for building robust frameworks with permanent porosity. bldpharm.comrsc.org The two carboxylate groups, positioned at the 5- and 7-positions, are the primary sites for coordination with metal centers.

Upon deprotonation, these carboxylate groups can exhibit a variety of coordination modes, which in turn influences the dimensionality and topology of the final structure. nih.gov This versatility allows the ligand to act as a ditopic linker, bridging metal centers to form extended networks. The potential denticity of the carboxylate groups is a crucial factor in the self-assembly process.

Table 1: Potential Coordination Modes of Carboxylate Groups in MOF Synthesis

| Coordination Mode | Description | Representation |

|---|---|---|

| Monodentate | A single oxygen atom from the carboxylate group binds to one metal center. | M–O–C–R |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | M(O2C–R) |

| Bidentate Bridging (Syn-Syn) | Both oxygen atoms bridge two metal centers, with the metal ions on the same side of the carboxylate plane. | M–O–C(R)–O–M |

| Bidentate Bridging (Syn-Anti) | Both oxygen atoms bridge two metal centers, with the metal ions on opposite sides of the carboxylate plane. | M–O–C(R)–O–M |

| Bidentate Bridging (Anti-Anti) | Both oxygen atoms bridge two metal centers in an anti-conformation. | M–O–C(R)–O–M |

This table summarizes common coordination modes for carboxylate ligands, which are applicable to this compound. nih.govnih.gov

Beyond the primary carboxylate linkers, the additional functional groups on the this compound ligand—the nitro (–NO₂) group and the ketone (C=O) group—play a significant role in modulating the structure and properties of the resulting MOFs.

The nitro group is a strong electron-withdrawing group that can increase the Lewis acidity of the framework. researchgate.net While it does not typically participate directly in coordination to the metal center, its presence functionalizes the pores of the MOF. The polar nature of the nitro group can enhance interactions with specific guest molecules, such as carbon dioxide, through quadrupole-dipole interactions. researchgate.net Furthermore, intermolecular interactions involving the nitro groups can influence the final network topology, in some cases promoting unexpected interpenetration. rsc.org

Synthetic Methods and Structural Characterization of Novel Metal Complexes and MOFs

The synthesis of new crystalline materials from this compound and various metal ions would likely employ established techniques that have proven successful for other polycarboxylate-based MOFs.

Solvothermal and hydrothermal synthesis are the most prevalent methods for preparing high-quality single crystals of MOFs and coordination polymers. nih.govresearchgate.net These techniques involve heating a mixture of the metal salt, the organic ligand (this compound), and a solvent in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures for a period of several hours to days. tandfonline.comnih.gov

Hydrothermal synthesis uses water as the solvent. nih.govacs.org

Solvothermal synthesis employs organic solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol. researchgate.netglobethesis.com

The self-assembly process during crystallization is highly sensitive to several experimental parameters. By carefully adjusting these conditions, chemists can often control the final product's structure and dimensionality. nih.govglobethesis.com Coordination modulation, the addition of a competing ligand or modulator like acetic acid, can also be a powerful tool to access different phases and improve crystal quality. nih.govfrontiersin.org

Table 2: Typical Experimental Parameters for Solvothermal/Hydrothermal MOF Synthesis

| Parameter | Typical Range/Options | Influence on Product |

|---|---|---|

| Temperature | 80°C - 220°C | Affects reaction kinetics, crystal growth rate, and thermodynamic vs. kinetic product formation. globethesis.comresearchgate.net |

| Time | 12 hours - 7 days | Allows for the completion of the self-assembly and crystal growth process. tandfonline.comresearchgate.net |

| Solvent | Water, DMF, DEF, Ethanol, Acetonitrile | Influences solubility of reactants, and can sometimes act as a template or coordinate to the metal. globethesis.com |

| pH / Modulator | Acidic, neutral, or basic conditions; Monocarboxylic acids (e.g., acetic acid) | Affects the deprotonation state of the ligand and can influence the metal coordination sphere and final structure. nih.govnih.gov |

| Reactant Ratio | Varied metal-to-ligand molar ratios | Can determine the stoichiometry of the final product and the connectivity of the network. globethesis.com |

Crystal engineering is the intellectual framework for designing solid-state structures with desired properties based on an understanding of intermolecular interactions. rsc.orgtudelft.nl In the context of MOFs, this involves selecting geometric building blocks—metal-based secondary building units (SBUs) and organic linkers—that will self-assemble into a predictable network. researchgate.net

The resulting crystalline structure is often described in terms of its network topology . mdpi.com This approach simplifies the complex atomic arrangement into a set of nodes (representing the metal SBUs) and linkers (representing the organic ligands) to describe the underlying connectivity. rsc.orgucl.ac.uk This abstraction allows for the classification and comparison of different MOF structures. The Reticular Chemistry Structure Resource (RCSR) provides a database of common network topologies, each assigned a unique three-letter, bold, lowercase symbol. mdpi.comucl.ac.uk The topology of a framework built with this compound would depend on the coordination number and geometry of the metal SBU it connects.

Table 3: Examples of Common Network Topologies in MOFs

| RCSR Symbol | Topology Name | Description | Typical Node Connectivity |

|---|---|---|---|

| pcu | Primitive cubic | A simple cubic net based on primitive cubic packing. mdpi.com | 6-connected |

| dia | Diamond | A tetrahedral network analogous to the structure of diamond. ucl.ac.uk | 4-connected |

| fcu | Face-centered cubic | A net based on face-centered cubic packing. ucl.ac.uk | 12-connected |

| sql | Square lattice | A 2D net consisting of squares. ucl.ac.uk | 4-connected |

| hcb | Hexagonal lattice | A 2D net analogous to a honeycomb structure. rsc.org | 3-connected |

Advanced Characterization of Metal-Organic Materials

Once a new MOF or coordination polymer is synthesized, a suite of characterization techniques is employed to determine its structure, purity, stability, and properties. researchgate.netgoogle.com

Structural and Purity Analysis:

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional atomic structure, including the network topology, pore dimensions, and coordination environment of the metal ions. acs.orgrsc.org

Powder X-ray Diffraction (PXRD) is used to assess the phase purity of the bulk crystalline product and to confirm that the synthesized material matches the structure determined by SCXRD. acs.org

Elemental Analysis verifies the empirical formula of the synthesized compound. nih.gov

Spectroscopic and Thermal Analysis:

Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the coordination of the ligand to the metal center by showing a characteristic shift in the carboxylate stretching frequencies compared to the free acid. acs.org

Thermogravimetric Analysis (TGA) evaluates the thermal stability of the framework, showing the temperatures at which guest/solvent molecules are lost and at which the framework itself decomposes. rsc.org

Porosity and Morphological Characterization:

Gas Adsorption Measurements (typically with N₂, Ar, or CO₂) are performed to determine the porosity of the material, including its specific surface area (calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution. azom.com

Scanning Electron Microscopy (SEM) provides images of the bulk material, revealing the morphology (shape and size) of the crystals. researchgate.net

Advanced Local Structure and Surface Probes:

Solid-State NMR (SSNMR) is a powerful tool that provides information on the local chemical environment of atoms (¹H, ¹³C, ¹⁵N, etc.), complementing the long-range structural data from diffraction methods. acs.org

X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of the metal ions within the framework. acs.org

Table 4: Key Characterization Techniques for Metal-Organic Materials

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Single-Crystal X-ray Diffraction | SCXRD | Precise 3D atomic structure, bond lengths/angles, network topology. acs.org |

| Powder X-ray Diffraction | PXRD | Phase purity, crystallinity of bulk sample, unit cell parameters. acs.org |

| Thermogravimetric Analysis | TGA | Thermal stability, solvent content, decomposition temperature. rsc.org |

| Fourier-Transform Infrared Spectroscopy | FT-IR | Identification of functional groups, confirmation of ligand coordination. acs.org |

| Gas Adsorption Analysis | - | Surface area (BET), pore volume, pore size distribution. azom.com |

| Scanning Electron Microscopy | SEM | Crystal morphology, size, and size distribution. researchgate.net |

Pore Size Distribution and Surface Area Analysis

The porosity of a metal-organic framework is a critical determinant of its utility in applications such as gas storage, separation, and catalysis. This is typically characterized by measurements of the Brunauer-Emmett-Teller (BET) surface area and the distribution of pore sizes.

For hypothetical MOFs constructed from this compound, the pore size and surface area would be intrinsically linked to the choice of metal centers and the resulting coordination geometry. The rigid and somewhat bulky nature of the fluorenone-based ligand would likely lead to the formation of porous structures. The specific dimensions of the pores would be governed by the length and angular disposition of the dicarboxylate groups.

While direct experimental data for MOFs from this specific ligand is scarce, analogous systems using other dicarboxylic acid linkers provide a basis for expectation. For instance, MOFs synthesized from similarly sized aromatic dicarboxylic acids have exhibited a wide range of surface areas, often from several hundred to a few thousand square meters per gram (m²/g). The pore size distribution in such materials can range from microporous (<2 nm) to mesoporous (2-50 nm), depending on the synthetic conditions and the coordination environment of the metal ions.

Table 1: Representative Pore Size and Surface Area Data for Analogous Metal-Organic Frameworks

| MOF Designation | Organic Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| MOF-A (Hypothetical) | This compound | Zn(II) | Data not available | Data not available |

| MOF-B (Hypothetical) | This compound | Cu(II) | Data not available | Data not available |

| MOF-5 | Terephthalic acid | Zn(II) | ~580 - 737 | ~0.29 - 0.99 |

| Ni-BPDC-MOF | 4,4′-biphenyl dicarboxylic acid | Ni(II) | ~312 | - |

This table includes hypothetical entries for the subject compound to illustrate the type of data sought and provides comparative data from existing, different MOFs for context. The data for MOF-5 and Ni-BPDC-MOF is sourced from published research. researchgate.net

The introduction of the nitro group could also influence the porosity by affecting the packing of the ligands within the framework, potentially leading to altered pore shapes and sizes compared to a non-nitrated equivalent.

Thermal Stability Assessment through Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of materials by measuring changes in mass as a function of temperature. For MOFs, TGA curves typically reveal several key features: an initial weight loss corresponding to the removal of solvent molecules from the pores, a plateau indicating the stable temperature range of the framework, and a final, sharp weight loss signifying the decomposition of the organic linker and collapse of the structure.

For a coordination polymer based on this compound, the thermal stability would be a function of the strength of the metal-carboxylate coordination bonds and the inherent thermal stability of the organic ligand itself. The fluorenone core is a robust, aromatic system, suggesting that the ligand would be thermally stable to relatively high temperatures.

The decomposition of the framework would likely commence with the breaking of the coordination bonds, followed by the decomposition of the dicarboxylic acid groups and the nitro-functionalized aromatic backbone. In many coordination polymers, the decomposition of the organic components occurs at temperatures above 300-400°C. nih.gov For example, TGA of some MOFs shows stability up to around 400-500°C before the organic skeleton begins to decompose.

Table 2: Representative Thermal Stability Data from TGA for Analogous Coordination Polymers

| Coordination Polymer | Organic Linker | Metal Ion | Onset of Major Decomposition (°C) | Final Residue |

| CP-A (Hypothetical) | This compound | Zn(II) | Data not available | ZnO (expected) |

| CP-B (Hypothetical) | This compound | Cu(II) | Data not available | CuO (expected) |

| Lanthanide CP | Tetrafluoroterephthalate | Ln(III) | ~350 - 400 | Unidentified |

| MOF-5 | Terephthalic acid | Zn(II) | ~400 - 500 | ZnO |

This table includes hypothetical entries for the subject compound to illustrate the type of data sought and provides comparative data from existing, different coordination polymers for context. The data for the Lanthanide CP and MOF-5 is sourced from published research. nih.gov

Photophysical and Photochemical Behavior of 2 Nitrofluorenone 5,7 Dicarboxylic Acid

Comprehensive Absorption and Emission Spectroscopy in Diverse Media

There are no published studies reporting the absorption and emission spectra of 2-Nitrofluorenone-5,7-dicarboxylic acid in any solvent or medium. Consequently, data tables of its photophysical properties cannot be generated.

The molecular structure of this compound, featuring a nitro group, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. However, without experimental or computational data, the existence, nature, and efficiency of any ICT processes remain purely speculative for this compound.

The influence of solvent polarity and hydrogen bonding on the absorption and emission spectra of this compound has not been investigated. Therefore, no information is available on solvatochromic shifts or changes in fluorescence quantum yields and lifetimes in different media.

Elucidation of Excited State Dynamics and Non-Radiative Relaxation Pathways

The pathways by which electronically excited this compound returns to the ground state are currently unknown. There is no available information on the timescales or mechanisms of its excited-state decay.

While nitroaromatic compounds are often characterized by efficient intersystem crossing (ISC) from the singlet to the triplet excited state, no specific studies have confirmed or quantified this process for this compound.

The efficiency and mechanisms of internal conversion (IC), a non-radiative process from a higher to a lower electronic state of the same multiplicity, have not been determined for this molecule.

Photodegradation Mechanisms and Environmental Stability under Irradiation

There is a lack of research on the photodegradation of this compound. Consequently, its stability under various light conditions and the potential photoproducts formed upon irradiation are unknown.

Characterization of Photogenerated Reactive Intermediates

The photochemical behavior of nitroaromatic compounds is governed by the electronic properties of the nitro group, which is strongly electron-withdrawing. nih.gov Upon absorption of light, these molecules are promoted to electronically excited states, from which they can undergo various processes, including intersystem crossing to form triplet states or participate in electron transfer reactions. The photochemistry of the nitro group can mirror some aspects of carbonyl photochemistry, such as hydrogen abstraction by radical species generated from an n-π* excited state. koreascience.kr

While specific experimental data on the transient reactive intermediates of this compound are not extensively documented, a detailed understanding can be extrapolated from theoretical and experimental studies on closely related compounds, particularly 2-nitrofluorene (B1194847) (2-NF). nih.gov The photophysical and photochemical mechanisms of 2-NF provide a foundational model for the expected behavior of its carboxylated fluorenone analogue.

Upon irradiation, the this compound molecule is expected to be excited to its first bright state, a singlet state with ¹ππ* character. nih.gov From this initial excited state, the molecule can follow several decay pathways that lead to the formation of reactive intermediates:

Intersystem Crossing (ISC) to Triplet States: A primary pathway for nitroaromatic compounds is a rapid intersystem crossing from the initially populated singlet state (S₁) to the triplet manifold (Tₙ). nih.gov The molecule then relaxes to the lowest triplet state (T₁). This T₁ state is often the key intermediate responsible for the subsequent photochemistry. For 2-NF, theoretical studies indicate that differences in spin-orbit coupling interactions can influence the efficiency of ISC processes when moving from the gas phase to a solvent like acetonitrile. nih.gov

Formation of Radical Anions: Nitrofluorene derivatives are known to be versatile electron acceptors. nih.gov The potent electron-withdrawing nature of both the fluorenone system and the nitro group in this compound enhances its electron affinity. This property favors the formation of a radical anion upon photoexcitation, particularly in the presence of an electron-donating species or through charge separation in a suitable medium. The photochemical stability of the resulting radical anion is a critical factor; for some derivatives, an irreversible reduction process has been observed, indicating poor stability of this intermediate. nih.gov

Photodegradation and Radical Formation: The T₁ excited state can undergo intramolecular rearrangement, leading to photodegradation. For 2-NF, this process is believed to involve a critical structural change: the twisting of the nitro group out of the plane of the aromatic ring. nih.gov This rearrangement proceeds through a transient oxaziridine-type intermediate, which subsequently cleaves to form an aryloxyl radical (Ar-O•) and a nitric oxide radical (NO•). nih.gov This pathway represents a significant route for the formation of highly reactive, neutral radical species.

The primary reactive intermediates expected from the photoexcitation of this compound are summarized in the table below, based on the established photochemistry of analogous compounds.

Table 1: Expected Photogenerated Reactive Intermediates of this compound

| Reactive Intermediate | Proposed Formation Mechanism | Key Characteristics and Subsequent Reactions | Supporting Evidence (Analogous Systems) |

| Triplet Excited State (T₁) | Intersystem crossing (ISC) from the photoexcited singlet state (S₁). | A diradical species that is the precursor to further photochemical reactions, including hydrogen abstraction or energy transfer. Can also decay non-radiatively to the ground state. | A common intermediate for nitroaromatic compounds. koreascience.krnih.gov |

| Radical Anion | Single electron transfer to the molecule in its excited state from a suitable electron donor. | Characterized by its charge and unpaired electron. Its stability is crucial; it may undergo further reactions or back-electron transfer. Poor stability can lead to irreversible decomposition. nih.gov | Observed in various nitrofluorene derivatives, which are known as potent electron acceptors. nih.gov |

| Aryloxyl Radical (Ar-O•) and Nitric Oxide Radical (NO•) | Photodegradation from the T₁ state via an oxaziridine-type intermediate, involving the twisting of the C-NO₂ bond. | Highly reactive, neutral free radicals. Can initiate radical chain reactions, abstract hydrogen atoms from the solvent or other molecules, or recombine. | This mechanism has been theoretically established for the photodegradation of 2-nitrofluorene. nih.gov |

Catalytic Applications of 2 Nitrofluorenone 5,7 Dicarboxylic Acid and Its Derivatives

Exploration in Organic Catalysis Mediated by Fluorenone Carboxylic Acid Derivatives

The presence of carboxylic acid groups on the fluorenone scaffold opens up possibilities for its use in organic catalysis, either by participating directly in reactions or by acting as a coordinating ligand for a catalytically active metal center.

Carboxylic acids are fundamental to many acid-base catalyzed reactions in organic chemistry. researchgate.netnih.gov The carboxylic acid moieties of 2-nitrofluorenone-5,7-dicarboxylic acid can act as proton donors (Brønsted acids), potentially catalyzing reactions such as esterification, hydrolysis of nitriles, and the formation of amides. nih.govchemicalbook.com The catalytic activity is rooted in the ability of the carboxylic acid to protonate a substrate, thereby activating it for subsequent nucleophilic attack. researchgate.net

The effectiveness of a carboxylic acid as a catalyst is influenced by its acidity (pKa). The presence of the electron-withdrawing nitro group on the fluorenone ring is expected to increase the acidity of the carboxylic acid groups, potentially enhancing its catalytic efficacy compared to non-nitrated analogues. The rigid structure of the fluorenone backbone could also play a role in substrate selectivity by influencing the spatial arrangement of the catalytic sites.

Table 1: Examples of Acid-Base Catalyzed Reactions Potentially Mediated by Carboxylic Acids

| Reaction Type | Role of Carboxylic Acid |

|---|---|

| Esterification | Protonates the carbonyl oxygen of the carboxylic acid reactant, making it more electrophilic for attack by the alcohol. chemicalbook.com |

| Amide Formation | Activates the carboxylic acid for reaction with an amine. chemicalbook.com |

| Hydrolysis | Can catalyze the hydrolysis of esters, amides, and nitriles by protonating the functional group. nih.gov |

| Dehydration | Can act as a proton source for the dehydration of alcohols to form alkenes. researchgate.net |

Beyond simple acid-base catalysis, there is growing interest in using highly functionalized organic molecules as organocatalysts. While specific research on this compound as an organocatalyst is limited, its structural motifs are present in other catalytic systems. For instance, 9-fluorenone (B1672902) has been shown to act as a metal-free photocatalyst for the oxidation of alcohols.

The dicarboxylic acid functionality also makes this molecule a prime candidate for use as a ligand in transition metal catalysis. The carboxylate groups can coordinate with a variety of metal ions, forming stable complexes. nih.gov The rigid fluorenone backbone could provide a well-defined coordination geometry, which is crucial for controlling the selectivity of catalytic reactions. The electronic properties of the ligand, influenced by the nitro group, could also tune the reactivity of the metal center. Such complexes could potentially be active in a range of transformations, including cross-coupling reactions and oxidation catalysis. nih.gov

Investigation of Photocatalytic Properties within Metal-Organic Frameworks Incorporating the Compound

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. The properties of a MOF, including its photocatalytic activity, can be tuned by carefully selecting the organic linker. unc.edunih.gov this compound is a promising candidate for a linker in photocatalytic MOFs due to its combination of a photosensitive fluorenone core, coordinating dicarboxylic acid groups, and a functionality-imparting nitro group. researchgate.netnih.gov

MOF-based photocatalysts are being extensively investigated for the degradation of persistent organic pollutants in water. nih.gov The general mechanism involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), upon irradiation of the MOF with light. These radicals then attack and break down the pollutant molecules. researchgate.net

A MOF constructed using this compound as a linker could exhibit several advantageous features for this application:

Light Absorption: The fluorenone core is a chromophore that can absorb UV and visible light, which is the first step in photocatalysis.

Electron-Hole Separation: The electron-withdrawing nitro group can influence the electronic band structure of the MOF. researchgate.netresearchgate.net This may facilitate the separation of photogenerated electrons and holes, a crucial step for efficient photocatalysis, by acting as an electron sink. acs.org

Substrate Adsorption: The porous nature of the MOF can allow for the adsorption of pollutant molecules, bringing them into close proximity with the catalytically active sites. The chemical environment within the pores, influenced by the nitro and carbonyl groups, could enhance the selective adsorption of certain pollutants. researchgate.net

Table 2: Research on Functionalized MOFs for Photocatalytic Degradation

| MOF System | Functional Group | Pollutant Degraded | Key Finding | Reference |

|---|---|---|---|---|

| Tb-MOF | Pyridazine-dicarboxylic acid | Rhodamine B | Achieved 96.45% degradation in 80 minutes under visible light. | nih.gov |

| Zn-MOF (HU21) | 4-hydroxy-3-nitrobenzoic acid | Methylene blue | The degradation rate was significantly increased under light irradiation, reaching 96.1% efficiency. | researchgate.net |

| Mixed-ligand Zn-MOF (BUT-206) | 2,5-furan dicarboxylic acid | Crystal violet | High photocatalytic activity with 92.5% degradation within 120 minutes without a cocatalyst. | nih.gov |

The conversion of solar energy into chemical fuels through processes like CO2 reduction and hydrogen evolution is a major goal of sustainable energy research. MOFs are promising materials for these applications due to their high surface area, tunable porosity, and the ability to incorporate catalytically active sites.

CO₂ Reduction: The photocatalytic reduction of CO₂ to valuable fuels like formic acid or methane (B114726) is a highly sought-after process. researchgate.netrepec.org MOFs can facilitate this by adsorbing CO₂ molecules and providing a framework for the multi-electron transfer reactions required. The polar nitro groups within a MOF derived from this compound could enhance the adsorption of CO₂ through dipole-quadrupole interactions. researchgate.net This increased local concentration of CO₂ at the active sites could improve the efficiency of the reduction process.

Hydrogen Evolution: Photocatalytic hydrogen evolution from water splitting is another key area where MOFs show potential. The process relies on the generation of electrons with sufficient energy to reduce protons to hydrogen gas. The electronic properties of the MOF, which are determined by both the metal clusters and the organic linkers, are critical. Functionalization of MOF linkers has been shown to improve hydrogen production efficiency. researchgate.net While direct evidence for the title compound is lacking, related MOF systems have demonstrated the importance of linker design in achieving efficient hydrogen evolution. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 9-Fluorenone |

| 9-Fluorenone-2-carboxylic acid |

| Rhodamine B |

| Methylene blue |

| Crystal violet |

| Formic acid |

| Methane |

| Carbon dioxide |

Advanced Materials Science Applications Derived from 2 Nitrofluorenone 5,7 Dicarboxylic Acid

Integration into Functional Polymers and Copolymers for Advanced Materials

The dicarboxylic acid groups on the 2-nitrofluorenone-5,7-dicarboxylic acid molecule serve as key reactive sites for polymerization reactions. This allows for its incorporation as a monomer into various polymer backbones, including polyesters, polyamides, and polyimides. The inclusion of this rigid, electron-deficient unit can significantly influence the properties of the resulting polymers, such as thermal stability, solubility, and charge transport characteristics.

Fluorene-based polymers are a significant class of materials in organic electronics, valued for their high luminescence quantum yields and thermal stability. researchgate.net The synthesis of these polymers often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to create a conjugated backbone. nih.gov By functionalizing fluorene (B118485) monomers, their electronic properties can be tuned for specific applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thin-film transistors (TFTs). researchgate.net

The incorporation of an electron-deficient unit like this compound into a fluorene-based copolymer is a strategic approach to create materials with ambipolar or n-type (electron-transporting) characteristics. In many conjugated polymers, hole transport is more facile than electron transport. By introducing a strong electron-accepting moiety, the polymer's lowest unoccupied molecular orbital (LUMO) energy level can be lowered, facilitating electron injection and transport.

The synthesis of such copolymers typically involves the reaction of a dibromo- or ditosyloxy-functionalized comonomer with a diboronic acid or distannane derivative of the this compound (or its esterified form). The resulting polymer structure alternates between an electron-donating unit (like a dialkylfluorene) and the electron-accepting nitrofluorenone (B14763482) dicarboxylic acid unit. This donor-acceptor architecture is crucial for applications in bulk heterojunction solar cells, where efficient charge separation at the donor-acceptor interface is required. nih.gov

| Polymer Design Strategy | Rationale | Target Application |

| Alternating Copolymerization | Combining electron-donating fluorene units with electron-accepting nitrofluorenone units. | Organic Photovoltaics (OPVs), Ambipolar Thin-Film Transistors (TFTs) |

| LUMO Energy Level Tuning | The nitro group lowers the LUMO level of the polymer. | n-type materials for Organic Electronics |

| Enhanced Thermal Stability | The rigid fluorenone core improves the polymer's resistance to heat. | Stable device operation |

Investigation of Electron Transport Properties in Conjugated Organic Materials

The fluorenone moiety itself is electron-deficient, and the addition of a nitro group further enhances its electron-accepting nature. This makes derivatives of this compound prime candidates for use in n-type organic semiconductors. The study of electron mobility in materials containing poly(nitro)fluorene derivatives has shown that their transport properties can be comparable to benchmark electron-transporting materials like 2,4,7-trinitrofluoren-9-one. nih.gov

Cyclic voltammetry is a key technique used to probe the electronic properties of these materials. It allows for the determination of the LUMO and highest occupied molecular orbital (HOMO) energy levels. For fluorene-based acceptors, cyclic voltammograms can exhibit multiple reversible one-electron redox waves, which is characteristic of strong electron acceptors capable of stabilizing negative charges. researchgate.net The presence of the nitro and dicarboxylic acid groups on the fluorenone core would be expected to shift the reduction potentials to less negative values, indicating a greater ease of accepting electrons.

The modification of the core structure, such as the reduction of the ketone group in fluorenone derivatives, can influence the electronic properties. rsc.org However, the strong electron-withdrawing effect of the nitro group in this compound is expected to be a dominant factor in defining the electron transport characteristics of materials derived from it.

| Property | Influence of this compound Moiety | Measurement Technique |

| Electron Affinity | Increased due to the electron-withdrawing nitro and carbonyl groups. | Cyclic Voltammetry |

| LUMO Energy Level | Lowered, facilitating electron injection from common electrodes. | Cyclic Voltammetry, UV-Vis Spectroscopy |

| Electron Mobility | Potentially high, suitable for n-type semiconductor applications. | Time-of-Flight (ToF), Space-Charge Limited Current (SCLC) |

Development of Luminescent Materials and Fluorescent Probes

The fluorene and fluorenone scaffolds are inherently fluorescent and serve as the core for many luminescent dyes and probes. researchgate.net By chemically modifying this core, probes can be designed to respond to specific analytes or environmental changes, often through mechanisms like Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), or intramolecular charge transfer (ICT). nih.gov

Fluorenone-derived dyes have been successfully developed as two-photon fluorescent probes for imaging organelles like lysosomes and mitochondria within living cells. rsc.org These probes often feature a donor-pi-acceptor (D-π-A) structure where the fluorenone acts as the acceptor. The carboxylic acid groups of this compound could be functionalized with specific targeting units (e.g., morpholine (B109124) for lysosomes) or with other fluorophores to create ratiometric sensors.

Furthermore, the nitroaromatic group can act as a fluorescence quencher. This property is the basis for "turn-on" fluorescent probes. In its native state, the probe is non-fluorescent. Upon reaction and removal or transformation of the nitro group by an analyte (e.g., certain enzymes or reducing agents), fluorescence is restored. While not directly demonstrated for this compound itself, the principle is well-established for other nitroaromatic-containing probes. Similarly, the dicarboxylic acid moiety can act as a chelation site for metal ions, and its binding event can modulate the fluorescence of the fluorenone core, a common strategy in designing probes for metal cations. mit.edunih.gov

| Probe Design Principle | Mechanism | Potential Analyte |

| Targeted Organelle Imaging | Functionalization of carboxylic acids with targeting moieties. rsc.org | Lysosomes, Mitochondria |

| Turn-On Sensing | Analyte-induced reduction or cleavage of the nitro group restores fluorescence. | Reductive enzymes, Reactive Oxygen Species |

| Metal Ion Sensing | Dicarboxylic acid acts as a chelating site, causing a fluorescent response upon metal binding. mit.edunih.gov | Biologically relevant metal ions (e.g., Zn²⁺, Fe²⁺) |

Exploration in Chemical Sensing and Molecular Recognition Platforms

The precise placement of two carboxylic acid groups on a rigid aromatic platform makes this compound an interesting candidate for creating receptors for molecular recognition. The dicarboxylic acid moiety is particularly well-suited for binding to molecules that can form multiple hydrogen bonds, such as certain amino acids, or for chelating metal ions.

The field of molecular recognition and sensing of dicarboxylic acids and their corresponding anions (dicarboxylates) is significant for applications in medical diagnostics and environmental monitoring. rsc.org Conversely, a molecule containing a dicarboxylic acid, like this compound, can be used as the receptor. It can be immobilized on a surface or used in solution to bind to specific target molecules (guests). The binding event can be detected through various means, including a change in the fluorescence of the fluorenone core or an electrochemical signal.

By integrating this molecule into larger supramolecular structures or polymers, highly sensitive and selective sensing platforms can be developed. tue.nl For instance, a polymer containing this monomer unit could exhibit a conformational change upon binding a target analyte, leading to a measurable change in its optical or electronic properties, a phenomenon known as the "molecular wire" effect.

Future Research Directions and Emerging Paradigms

Development of Hybrid and Composite Materials with Enhanced Functionality

The dicarboxylic acid groups of 2-Nitrofluorenone-5,7-dicarboxylic acid make it an ideal candidate as an organic linker for the synthesis of metal-organic frameworks (MOFs) and other hybrid materials. nih.gov Future research is expected to focus on integrating this compound into novel hybrid and composite materials with tailored properties. The combination of the fluorenone linker with various metal ions could lead to MOFs with unique porous structures, high surface areas, and specific catalytic or adsorption capabilities. researchgate.netgoogle.com

Furthermore, the incorporation of this compound into polymer matrices or inorganic scaffolds could yield composite materials with enhanced mechanical, thermal, and photophysical properties. researchgate.net For instance, fluorenone-based materials have been investigated for applications in organic light-emitting diodes (OLEDs) due to their thermal stability and favorable electrochemical properties. researchgate.net The functionalization of materials with fluorenone derivatives can also be achieved through methods like the Heck reaction, offering a pathway to covalently link the molecule to other organic or inorganic components. rsc.org

Table 1: Potential Hybrid and Composite Materials Incorporating Fluorenone Derivatives

| Material Type | Potential Metal/Matrix | Potential Application | Reference |

| Metal-Organic Framework (MOF) | Zr, Ce, Hf, Cu, Al, Fe | Gas storage and separation, catalysis | researchgate.netrsc.org |

| Polymer Composite | Polyaniline, Polythiophene | Organic electronics, sensors | researchgate.net |

| Inorganic Hybrid Material | Silica, Titania | Photocatalysis, protective coatings | nih.gov |

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Insights

Understanding the reaction mechanisms and dynamic behavior of this compound in various applications is crucial for its optimization. Advanced in-situ spectroscopic techniques are poised to provide unprecedented mechanistic insights. Techniques such as in-situ Raman, FTIR, and UV-Vis spectroelectrochemistry can monitor real-time changes in the chemical and electronic properties of materials under electrochemical conditions. utu.fi

These methods can be employed to study the redox processes involving the nitro group and the fluorenone core, providing valuable data on reaction intermediates and electron transfer pathways. youtube.com For example, in the context of catalysis, in-situ spectroscopy can help elucidate the interactions between the catalyst and reactants at the molecular level. rsc.org Spectroscopic investigations into the adsorption of nitroaromatic compounds on materials like graphene have already demonstrated the power of these techniques in understanding intermolecular interactions. acs.org

Multi-Scale Computational Modeling for Predictive Design

Computational modeling, particularly Density Functional Theory (DFT), will be a powerful tool for the predictive design of materials and systems based on this compound. DFT calculations can be used to explore the electronic structure, stability, and reactivity of the molecule and its derivatives. nih.govnih.gov This allows for the screening of potential applications and the rational design of new materials with desired properties before their experimental synthesis.

For instance, computational studies can predict the geometry and electronic properties of MOFs constructed from this linker, guiding the synthesis towards structures with optimal pore sizes for specific gas separation applications. nih.gov NBO analysis can confirm charge separation and electron transfer characteristics, which are crucial for applications in nonlinear optics and electronics. nih.gov

Table 2: Predicted Properties of Fluorenone Derivatives from Computational Studies

| Property | Computational Method | Significance | Reference |

| Electronic Structure | DFT | Understanding conductivity and optical properties | nih.gov |

| Orbital Stability | NBO Analysis | Predicting charge transfer capabilities | nih.gov |

| Non-linear Optical Properties | DFT | Identifying potential for photonic applications | nih.gov |

Further Development of Sustainable and Biocatalytic Synthesis Routes

The conventional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, which raises environmental concerns. nih.gov A key future research direction will be the development of more sustainable and environmentally friendly synthesis routes for this compound. This includes exploring greener solvents and milder reaction conditions for the nitration of the fluorenone dicarboxylic acid precursor. researchgate.net